An In-Depth Technical Guide to N-Boc-L-Prolyl-Glycine Methyl Ester (N-BOC-PRO-GLY-OME)
An In-Depth Technical Guide to N-Boc-L-Prolyl-Glycine Methyl Ester (N-BOC-PRO-GLY-OME)
Introduction: A Cornerstone Dipeptide in Synthetic Chemistry
N-Boc-L-Prolyl-Glycine Methyl Ester, systematically named methyl 2-((S)-1-((tert-butoxy)carbonyl)pyrrolidine-2-carboxamido)acetate and commonly abbreviated as N-BOC-PRO-GLY-OME, is a protected dipeptide of significant utility in the realms of peptide chemistry, medicinal chemistry, and drug development. This molecule is comprised of L-proline N-terminally protected by a tert-butyloxycarbonyl (Boc) group, which is then coupled to the amino group of glycine methyl ester.
The strategic placement of the Boc protecting group on the proline residue is fundamental to its application. The Boc group is a robust protecting group, stable under a variety of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This acid lability is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS), allowing for the stepwise elongation of peptide chains with precise control. The methyl ester on the C-terminus of glycine provides a stable, neutral protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent coupling steps.
The incorporation of the proline residue imparts unique conformational constraints on the peptide backbone. The rigid pyrrolidine ring of proline restricts the phi (φ) torsion angle, influencing the secondary structure of the resulting peptide. This makes N-BOC-PRO-GLY-OME a valuable building block for synthesizing peptides with specific, predetermined three-dimensional structures, which is often crucial for their biological activity.
Physicochemical Properties of N-BOC-PRO-GLY-OME
A comprehensive understanding of the physicochemical properties of N-BOC-PRO-GLY-OME is essential for its effective handling, storage, and application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-((S)-1-((tert-butoxy)carbonyl)pyrrolidine-2-carboxamido)acetate | - |
| Synonyms | N-Boc-L-Pro-Gly-OMe; Boc-Pro-Gly methyl ester | - |
| Molecular Formula | C₁₃H₂₂N₂O₅ | Calculated |
| Molecular Weight | 286.33 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or a viscous oil | [1] |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, THF, Ethyl Acetate, Methanol). Limited solubility in water. | [2] |
| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. | [1] |
Synthesis of N-BOC-PRO-GLY-OME: A Step-by-Step Protocol
The synthesis of N-BOC-PRO-GLY-OME is a classic example of peptide bond formation between two protected amino acid derivatives. The following protocol details a standard solution-phase coupling method using a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and enhance coupling efficiency.
Experimental Protocol: Solution-Phase Peptide Coupling
Materials:
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N-Boc-L-proline (1.0 eq)
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L-Glycine methyl ester hydrochloride (1.0 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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1-Hydroxybenzotriazole (HOBt) (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq for neutralization of HCl salt, and 1.0 eq for coupling)
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Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1 M aqueous hydrochloric acid (HCl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Neutralization of Glycine Methyl Ester: In a round-bottom flask, dissolve L-glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Add DIPEA (1.0 eq) dropwise to the stirred solution. Stir for 15-20 minutes at 0°C to neutralize the hydrochloride salt, forming the free amine.
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Activation of N-Boc-L-proline: In a separate flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C.
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Add DCC (1.1 eq) to the N-Boc-L-proline solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.
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Coupling Reaction: Add the neutralized glycine methyl ester solution from step 2 to the activated N-Boc-L-proline mixture from step 4.
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Add an additional equivalent of DIPEA or TEA (1.0 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-BOC-PRO-GLY-OME.
Synthesis Workflow Diagram
Caption: Workflow for the solution-phase synthesis of N-BOC-PRO-GLY-OME.
Purification of N-BOC-PRO-GLY-OME
The crude product obtained from the synthesis typically contains unreacted starting materials, coupling reagents, and byproducts. Purification is essential to obtain the high-purity dipeptide required for subsequent applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying protected peptides.[1]
RP-HPLC Purification Protocol
Instrumentation and Materials:
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Preparative HPLC system with a gradient pump, UV detector (monitoring at 214 nm and 280 nm), and fraction collector.
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C18 reverse-phase preparative column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Lyophilizer.
Procedure:
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Sample Preparation: Dissolve the crude N-BOC-PRO-GLY-OME in a minimal amount of a solvent mixture compatible with the mobile phase, such as a small volume of acetonitrile or DMF, and then dilute with Mobile Phase A.
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Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
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Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 40 minutes). The hydrophobic Boc group will cause the dipeptide to be well-retained on the C18 column.[3]
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Fraction Collection: Collect fractions based on the UV chromatogram peaks.
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Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
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Pooling and Lyophilization: Pool the fractions containing the pure product (>95% purity). Remove the acetonitrile by rotary evaporation and then freeze-dry the aqueous solution to obtain the purified N-BOC-PRO-GLY-OME as a white, fluffy powder.
Purification Workflow Diagram
Caption: Workflow for the purification of N-BOC-PRO-GLY-OME via RP-HPLC.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized N-BOC-PRO-GLY-OME is a critical step. A combination of spectroscopic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the proton environment in the molecule. Expected signals include: a singlet around 1.4 ppm for the nine equivalent protons of the Boc group; a singlet around 3.7 ppm for the three protons of the methyl ester; and characteristic multiplets for the protons of the proline and glycine backbones and side chains.
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¹³C NMR: Confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the ester, amide, and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the proline and glycine residues.
-
-
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS) is typically used to determine the molecular weight of the compound. The expected [M+H]⁺ peak would be at m/z 287.33, and the [M+Na]⁺ peak at m/z 309.31, confirming the molecular formula C₁₃H₂₂N₂O₅.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Applications in Research and Drug Development
N-BOC-PRO-GLY-OME serves as a versatile building block in the synthesis of more complex peptides and peptidomimetics.
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Peptide Synthesis: It is an essential intermediate for the synthesis of peptide sequences containing the Pro-Gly motif. This motif is prevalent in various biologically active peptides, including collagen and certain neuropeptides. The use of this pre-formed dipeptide can improve coupling efficiency and reduce the risk of side reactions during the synthesis of longer peptides.
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Drug Discovery: The incorporation of the Pro-Gly unit can introduce specific conformational bends or turns in a peptide, which can be crucial for its interaction with biological targets such as receptors or enzymes. By using N-BOC-PRO-GLY-OME, medicinal chemists can systematically probe the structure-activity relationship of peptide-based drug candidates.
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Development of Peptidomimetics: This dipeptide can be chemically modified to create peptidomimetics with enhanced stability against enzymatic degradation, improved oral bioavailability, and better pharmacokinetic profiles.
Conclusion
N-Boc-L-Prolyl-Glycine Methyl Ester is a foundational dipeptide derivative whose value is derived from the strategic combination of a labile N-terminal protecting group, a C-terminal ester, and the conformationally rigid proline residue. Its synthesis, while straightforward, requires careful control of reaction conditions and rigorous purification to ensure high purity. As a key building block, N-BOC-PRO-GLY-OME continues to be an indispensable tool for researchers and scientists in the development of novel peptide-based therapeutics and other advanced biomaterials.
References
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PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]
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Aapptec. (n.d.). Boc-Pro-OMe, N-Boc-L-proline methyl ester; CAS 59936-29-7. Retrieved from [Link]
- Patents, Google. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
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ETW International. (n.d.). Boc-Gly-Pro-OH | Protected Amino Acids for Peptides Synthesis. Retrieved from [Link]
- Khan, K. M., et al. (2018). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 23(2), 448.
-
PrepChem.com. (n.d.). Synthesis of (q) Boc-Val-Pro-Gly-Glu(γ-OBut)-Gly-OMe (XVIII). Retrieved from [Link]
Figure 1. Chemical Structure of N-BOC-PRO-GLY-OME.
